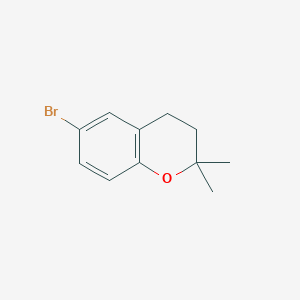

6-Bromo-2,2-dimethylchroman

Description

BenchChem offers high-quality 6-Bromo-2,2-dimethylchroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,2-dimethylchroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPZMALEQZMIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174894-80-5 | |

| Record name | 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Strategic Sourcing and Application of 6-Bromo-2,2-dimethylchroman Scaffolds

Executive Summary

6-Bromo-2,2-dimethylchroman and its oxidized derivatives (chromanone and chromene) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for KATP channel openers (e.g., Cromakalim analogues), SIRT2 inhibitors , and BACE1 inhibitors for Alzheimer's research.

For researchers and procurement specialists, a critical distinction must be made between the three commercially available oxidation states. Confusion between these CAS numbers frequently leads to procurement errors and failed synthetic steps.

| Compound Name | Structure Type | CAS Number | Commercial Status |

| 6-Bromo-2,2-dimethylchroman-4-one | Ketone (C4) | 99853-21-1 | Widely Available / Low Cost |

| 6-Bromo-2,2-dimethyl-2H-chromene | Alkene (C3-C4) | 82305-04-2 | Available / High Cost |

| 6-Bromo-2,2-dimethylchroman | Saturated | 174894-80-5 | Niche / Custom Synthesis |

Recommendation: Due to the extreme price differential (>100x), it is scientifically and economically advantageous to source the Chromanone (CAS 99853-21-1) and perform a reduction or functionalization in-house, rather than purchasing the chromene or saturated chroman directly.

Commercial Suppliers & Pricing Analysis

The following data reflects current market pricing for research-grade purity (>97%). Prices are indicative and subject to bulk negotiation.

Primary Target: 6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1)

The most cost-effective starting material.[1]

| Supplier | Pack Size | Price (USD) | Lead Time | Purity |

| ChemScene | 250 mg | $5.80 | In Stock | 98% |

| ChemScene | 1 g | ~$20.00 | In Stock | 98% |

| Combi-Blocks | 5 g | Inquire | 1-2 Weeks | 98% |

| Sigma-Aldrich | 1 g | $429.00 | In Stock | 97% |

| Fisher Sci | 1 g | ~$255.00 | 2-3 Days | 98% |

Secondary Target: 6-Bromo-2,2-dimethyl-2H-chromene (CAS 82305-04-2)

Required if the C3-C4 double bond is essential and in-house synthesis is not feasible.[1]

| Supplier | Pack Size | Price (USD) | Lead Time | Note |

| AK Scientific | 50 mg | $149.00 | 1 Week | Extremely High Cost/mg |

| BLD Pharm | 100 mg | Inquire | 2 Weeks | Cold Chain Transport |

Tertiary Target: 6-Bromo-2,2-dimethylchroman (CAS 174894-80-5)

Fully saturated core.[1][2] Rarely stocked; typically "Make-to-Order".[1]

| Supplier | Pack Size | Price (USD) | Lead Time |

| Synblock | Custom | Inquire | 4-6 Weeks |

| BLD Pharm | Custom | Inquire | 3-4 Weeks |

Technical Synthesis & Production Workflow

Given the scarcity of the saturated chroman and the high cost of the chromene, the following self-validating workflow describes the synthesis of the core scaffold starting from commodity chemicals (4-Bromophenol).

Mechanistic Pathway Diagram[1]

Caption: Synthetic divergence from 4-Bromophenol to Chromanone, Chromene, and Chroman scaffolds.

Protocol 1: Synthesis of Chromanone (CAS 99853-21-1)

If commercial stock is unavailable, this reaction is robust and scalable.[1]

-

Reagents: 4-Bromophenol (1.0 eq), 3,3-Dimethylacrylic acid (1.1 eq), Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA).

-

Procedure: Combine phenol and acrylic acid in MSA. Heat to 85°C for 4 hours.

-

Workup: Quench into ice water. Extract with EtOAc.[3][4] Wash with NaHCO3.[3][4]

-

Validation: 1H NMR (CDCl3) shows gem-dimethyl singlet at ~1.4 ppm and methylene triplets at ~2.7 ppm.[1]

Protocol 2: Reduction to Saturated Chroman (CAS 174894-80-5)

To generate the fully saturated core from the cheap chromanone:

-

Method (Ionic Hydrogenation): Dissolve Chromanone (1 mmol) in TFA (3 mL). Add Triethylsilane (2.5 mmol). Stir at RT for 16h.[3]

-

Mechanism: Protonation of the carbonyl oxygen followed by hydride transfer from silane.

-

Purification: Remove volatiles in vacuo. Flash chromatography (Hexanes).

-

Validation: Disappearance of Carbonyl peak in IR (~1680 cm-1) and appearance of C4 methylene multiplet in NMR.

Quality Control & Self-Validating Systems

To ensure experimental integrity, use the following NMR diagnostic peaks to distinguish the three oxidation states.

| Feature | Chromanone (99853-21-1) | Chromene (82305-04-2) | Chroman (174894-80-5) |

| C4 Position | Carbonyl (C=O) | Alkene (=CH-) | Methylene (-CH2-) |

| 1H NMR | ~2.7 ppm (triplet) | ~6.3 ppm (doublet) | ~2.8 ppm (triplet) |

| 13C NMR | ~192 ppm (C=O) | ~130 ppm (sp2) | ~25 ppm (sp3) |

| Visual | White/Off-white Solid | Yellowish Oil/Solid | Colorless Oil/Solid |

Critical Checkpoint: The chromene is prone to polymerization if stored improperly. Always verify the integral ratio of the alkene protons (5.5 - 6.5 ppm) against the aromatic protons before use.

References

-

Sigma-Aldrich. Product Specification: 6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1).[1]Link

-

ChemScene. Product Analysis: 6-Bromo-2,2-dimethylchroman-4-one.[5]Link

-

BenchChem. Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one.Link

-

Gabriele, B., et al. (2000). Synthesis of 2,2-dimethylchroman-4-ones via acid-catalyzed cyclization.[1] Journal of Organic Chemistry.

-

Hunt, K. W., et al. (2014).[6] Discovery of 7-Tetrahydropyran-2-yl Chromans: BACE1 Inhibitors.[1] Journal of Medicinal Chemistry.[6] Link

Sources

- 1. 18385-87-0|6-Bromo-2H-chromene|BLD Pharm [bldpharm.com]

- 2. 174894-80-5|6-Bromo-2,2-dimethylchromane|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemscene ChemScene | 6-Bromo-2,2-dimethylchroman-4-one | 1G | CS-0067173 | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for 6-Bromo-2,2-dimethylchroman Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2,2-dimethylchroman and its derivatives (specifically the C4-ketone, 6-Bromo-2,2-dimethylchroman-4-one ) are critical pharmacophores in medicinal chemistry. They serve as the structural foundation for potassium channel openers (e.g., Cromakalim) and various anti-cancer agents targeting Src kinases.

This guide provides a definitive technical analysis of the solubility characteristics of the 6-Bromo-2,2-dimethylchroman scaffold. Unlike generic solubility tables, this document focuses on the causality of solvent interaction—how the lipophilic chroman core and the polarizable bromine substituent dictate solvent compatibility during synthesis, extraction, and purification.

Key Distinction:

-

6-Bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1): A crystalline solid (MP: 77–83°C). The primary focus of this guide due to its commercial availability and stability.

-

6-Bromo-2,2-dimethylchroman (Reduced form): Often an oil or low-melting solid.[1] More lipophilic due to the absence of the carbonyl group.

Physicochemical Profile & Mechanistic Solubility

Understanding the molecular architecture is the first step in predicting solubility behavior.

Structural Analysis

The molecule consists of a lipophilic benzene ring fused to a dihydropyran ring (chroman).

-

Hydrophobic Core: The 2,2-dimethyl group and the aromatic ring contribute significantly to high LogP (estimated ~3.5–4.0), making the compound highly soluble in non-polar organic solvents.

-

Polarizable Handles: The C6-Bromine atom increases polarizability, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

-

Hydrogen Bonding: The ether oxygen (position 1) and the ketone oxygen (position 4, in the -one derivative) act as weak hydrogen bond acceptors. They do not donate hydrogen bonds, limiting water solubility.

Solubility Data Matrix

The following table synthesizes empirical observations and theoretical predictions based on "Like Dissolves Like" principles for the 4-one derivative.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction and reaction monitoring. |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Preferred solvent for silica gel chromatography and liquid-liquid extraction. |

| Alkanes | Hexane / Heptane | Moderate (~10-20 mg/mL) | Used as an anti-solvent in recrystallization or mobile phase in chromatography. |

| Aromatics | Toluene | High (>50 mg/mL) | Ideal for high-temperature reactions (e.g., reflux). |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Used for nucleophilic substitutions (SNAr) or coupling reactions. |

| Polar Protic | Ethanol / Methanol | Moderate to High | Solubility increases significantly with temperature; excellent for recrystallization. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Used as the aqueous phase in workups to remove inorganic salts. |

Experimental Protocols

These protocols are designed to be self-validating. If the expected phase separation or precipitation does not occur, the "Troubleshooting" steps provide immediate corrective logic.

Protocol 1: Gravimetric Solubility Determination

Objective: To quantify the exact solubility limit in a specific solvent for process optimization.

-

Preparation: Weigh 100 mg of 6-Bromo-2,2-dimethylchroman-4-one into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up crystal lattices.

-

Observation: Continue addition until the solution is clear and no solid particles remain.

-

Calculation:

-

Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the solution was near saturation.

Protocol 2: Solvent Screening for Recrystallization

Objective: To purify the solid ketone derivative from crude reaction mixtures.

-

Solvent A (Good Solvent): Dissolve crude material in minimal hot Ethyl Acetate or Ethanol (approx. 60°C).

-

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Solvent B (Anti-Solvent): Slowly add Hexane or Heptane dropwise to the hot solution until a persistent turbidity is observed.

-

Crystallization: Re-heat to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

-

Harvest: Filter the crystals and wash with cold Hexane.

Application Workflows & Logic

The following diagrams illustrate the decision-making process for solvent selection during synthesis and purification.

Solvent Selection Logic Tree

This logic tree guides the researcher in choosing the correct solvent based on the process stage.

Caption: Decision matrix for selecting solvents based on operational requirements (Temperature, Polarity, Phase Density).

Synthesis & Purification Workflow

A standard workflow for synthesizing the scaffold from 4-bromophenol, highlighting solvent transitions.

Caption: Step-by-step synthesis workflow emphasizing solvent transitions from aqueous quench to organic extraction.

Safety & Handling

Working with halogenated chromans requires specific safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Solvent Hazards:

-

DCM: Volatile and suspected carcinogen. Use in a fume hood.

-

Hexane: Neurotoxin. Substitute with Heptane where possible for green chemistry compliance.

-

-

Waste Disposal: Segregate halogenated waste (DCM solutions) from non-halogenated waste (EtOAc/Hexane solutions).

References

-

BenchChem. Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies. Retrieved from .

-

Thermo Fisher Scientific. Safety Data Sheet: 6-Bromo-2,2-dimethylchroman-4-one. Retrieved from .

-

Sigma-Aldrich. Product Specification: 6-Bromo-2,2-dimethylchroman-4-amine (Related Derivative). Retrieved from .

-

PubChem. Compound Summary: 6-Bromo-2,2-dimethyl-4-chromanone (CID 14755364).[2] Retrieved from .

-

J&K Scientific. Product Analysis: 6-Bromo-2,2-dimethylchroman-4-one. Retrieved from .

Sources

Methodological & Application

One-Pot Synthesis of 2,2-Dimethylchroman Derivatives: A Modern Synthetic Toolkit

An Application Guide for Drug Development Professionals and Organic Chemists

The 2,2-dimethylchroman framework is a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1] This core structure is integral to a vast array of biologically active molecules, including tocopherols (Vitamin E), cannabinoids, and numerous flavonoids.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and neuroprotective properties.[1][4][5] Consequently, the development of efficient and robust synthetic routes to this scaffold is of paramount importance for drug discovery and development programs.

Traditionally, the synthesis of chromans involves multi-step sequences that can be time-consuming and generate significant waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and sustainable alternative. These methods improve efficiency, reduce solvent and reagent consumption, and shorten timelines from starting materials to complex target molecules.[6][7]

This technical guide provides an in-depth overview of the prevailing one-pot strategies for synthesizing 2,2-dimethylchroman derivatives. It is designed for researchers and scientists, offering not just protocols, but also the underlying mechanistic principles that govern these powerful transformations.

Core Synthetic Strategies and Mechanistic Underpinnings

The construction of the 2,2-dimethylchroman ring system in a single pot is primarily achieved through a few elegant and convergent strategies. These methods typically involve the reaction of a phenolic precursor with a C5 isoprenoid-type synthon, orchestrated by a carefully selected catalyst.

Strategy 1: Tandem Friedel-Crafts Alkylation and Intramolecular Hydroalkoxylation

This is arguably the most direct and biomimetically inspired approach to the chroman core.[2] The reaction proceeds in a two-stage sequence within the same flask: an initial C-C bond formation to tether the isoprenoid unit to the phenol, followed by a C-O bond formation to close the pyran ring.

Mechanistic Causality: The success of this one-pot strategy hinges on activating an allylic partner to serve as an electrophile for a Friedel-Crafts reaction with the electron-rich phenol ring. Following this C-alkylation, the newly installed alkenyl side chain is positioned for a subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group (an oxa-Michael or hydroalkoxylation reaction) to complete the cyclization.

Gold(I) catalysts have emerged as exceptionally mild and efficient promoters for this transformation. Their high affinity for π-systems allows for the activation of allylic alcohols under neutral conditions, avoiding the harsh acidity of traditional methods that can limit substrate scope.[2]

Caption: Domino pathway for Bismuth-catalyzed chroman-4-one synthesis. [8]

Comparative Overview of One-Pot Methodologies

The choice of synthetic method depends on the desired substitution pattern, available starting materials, and tolerance to specific reaction conditions. The table below summarizes key parameters for representative one-pot protocols.

| Strategy | Phenolic Substrate | C5 Synthon | Catalyst / Promoter | Conditions | Typical Yield | Reference |

| Friedel-Crafts/Cyclization | Substituted Phenols | 3-Methyl-2-buten-1-ol | AuCl(IPr)/AgOTf | Toluene, 50–70 °C, 16–67 h | 54–71% | [2] |

| Microwave-Assisted | 1-(2,4-Dihydroxyphenyl)ethanone | 4,4-Dimethoxy-2-methyl-2-butanol | Pyridine (solvent) | Microwave, 220 °C, 4 h | ~57% | [6] |

| Domino Reaction | Electron-rich Phenols | 3,3-Dimethylacrylic Acid | Bi(OTf)₃ (20 mol%) | Toluene, reflux | 25–90% | [8] |

| Cycloaddition | Salicylaldehydes | 1,1-Disubstituted Ethylenes | Amine catalyst | Toluene, 80 °C | High | [9] |

Experimental Protocols

The following protocols are detailed, self-validating procedures derived from authoritative literature. They are intended for execution by trained chemists in a properly equipped laboratory.

Protocol 1: Gold(I)-Catalyzed Synthesis of 2,2-Dimethylchromans

This protocol is adapted from the work of G. J. T. Kilder et al. and is notable for its mild conditions and tolerance of various functional groups on the phenol. [2] Materials:

-

Substituted phenol (1.0 equiv)

-

3-Methyl-2-buten-1-ol (1.2 equiv)

-

Gold(I) catalyst precursor, e.g., AuCl(IPr) (2 mol%)

-

Silver triflate (AgOTf) (2 mol%)

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the substituted phenol (e.g., 0.5 mmol), AuCl(IPr) (0.01 mmol), and AgOTf (0.01 mmol).

-

Add anhydrous toluene (2.5 mL) via syringe. The use of dioxane is recommended if the starting materials exhibit poor solubility in toluene.

-

Add 3-methyl-2-buten-1-ol (0.6 mmol) to the mixture via syringe.

-

Stir the reaction mixture at the designated temperature (typically 50–70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed (typically 16–67 hours).

-

Upon completion, cool the reaction to room temperature and filter it through a short plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-dimethylchroman derivative.

Causality Note: The silver salt acts as a halide scavenger, generating the active cationic Gold(I) species in situ, which is essential for activating the allylic alcohol.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Chromene Derivatives

This protocol, based on research by Yu et al., demonstrates a significant rate enhancement using microwave irradiation, reducing reaction times from days to hours. [6] Materials:

-

1-(2,4-Dihydroxyphenyl)ethanone (1.0 equiv)

-

4,4-Dimethoxy-2-methyl-2-butanol (1.5 equiv)

-

Pyridine (anhydrous, as solvent)

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, dissolve 1-(2,4-dihydroxyphenyl)ethanone (e.g., 100 mg, 0.66 mmol) in anhydrous pyridine (3 mL).

-

Add 4,4-dimethoxy-2-methyl-2-butanol (147 mg, 0.99 mmol) to the solution.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor cavity.

-

Irradiate the mixture at a constant temperature of 220 °C for 4 hours with stirring.

-

After the reaction, allow the vial to cool to room temperature.

-

Remove the pyridine solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting residue by column chromatography to isolate the target 2,2-dimethyl-2H-chromene product.

Causality Note: Pyridine serves as both a high-boiling solvent suitable for microwave heating and a base to catalyze the condensation and cyclization steps. The high temperature achieved rapidly promotes the formation of a reactive intermediate from the butanol reagent. [6]

Workflow Visualization

Caption: A typical experimental workflow for one-pot chroman synthesis.

References

- Patel, M., et al. (2021). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Education and Research. [URL not available in search results]

-

Meraz, K., et al. (2016). Bismuth(III) triflate catalyzed tandem esterification–Fries–oxa-Michael route to 4-chromanones. Tetrahedron Letters. Available at: [Link]

-

Kilder, G. J. T., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Bandyopadhyay, A., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. Available at: [Link]

-

Bandaranayake, W. M., et al. (1969). Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

-

Yu, D., et al. (2012). Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds. Molecules. Available at: [Link]

-

Taylor, A. M., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lei, T., et al. (2022). Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Medicinal Chemistry Research. Available at: [Link]

-

Singh, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Maleki, A., et al. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Acta Chimica Slovenica. Available at: [Link]

-

Wang, Y-F., et al. (2017). Diversity-Oriented One-Pot Synthesis to Construct Functionalized Chroman-2-one Derivatives and Other Heterocyclic Compounds. Organic Letters. Available at: [Link]

-

Kim, H., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Journal of Natural Products. Available at: [Link]

-

Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Available at: [Link]

-

Dean, F. M., & Johnson, R. S. (1981). Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2020). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry. Available at: [Link]

-

Saito, A., et al. (2019). Access to Electron-Deficient 2,2-Disubstituted Chromanes: A Highly Regioselective One-Pot Synthesis via an Inverse-Electron-Demand [4 + 2] Cycloaddition of ortho-Quinone Methides. Organic Letters. Available at: [Link]

-

Langer, P., et al. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Maleki, A., et al. (2017). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. Available at: [Link]

-

Wang, H-T., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. Available at: [Link]

-

Reddy, C. R., et al. (2018). One-pot Synthesis of 1H-benzo[f]chromen-2-yl (phenyl)methanone Derivatives in the Presence of Copper Triflate as Catalyst Using Ultrasonic Irradiation. ResearchGate. Available at: [Link]

-

Scheerer, J. R., et al. (2019). Domino Reaction Sequence for the Synthesis of [2.2.2]Diazabicycloalkenes and Base-Promoted Cycloreversion to 2-Pyridone Alkaloids. PubMed Central. Available at: [Link]

-

De la Torre, M. C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols [beilstein-journals.org]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2,2-dimethylchroman

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Aryl amines are a ubiquitous motif in countless biologically active molecules.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial compounds, largely superseding classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.[2][3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-Bromo-2,2-dimethylchroman, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. We will delve into the mechanistic underpinnings of the reaction, provide a robust starting protocol, and offer insights into reaction optimization and troubleshooting, ensuring a high rate of success in your synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][6] A fundamental understanding of this mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. This forms a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > Cl.[6]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions.[7]

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Bulky, electron-rich phosphine ligands are often essential for promoting the reductive elimination step and preventing undesirable side reactions like β-hydride elimination.[3]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 6-Bromo-2,2-dimethylchroman

This protocol provides a reliable starting point for the coupling of 6-Bromo-2,2-dimethylchroman with a generic primary or secondary amine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[7]

Reagents and Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. |

| 6-Bromo-2,2-dimethylchroman | C₁₁H₁₃BrO | 241.12 | 1.0 | 1.0 |

| Amine | - | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 |

| RuPhos | C₃₀H₄₅P | 452.65 | 0.02 | 0.02 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2,2-dimethylchroman (1.0 mmol, 241 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Catalyst Preparation: In a separate vial inside a glovebox, weigh Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and RuPhos (0.02 mmol, 9.1 mg). Add 2 mL of anhydrous toluene and stir for 10 minutes to form the pre-catalyst solution.

-

Reaction Initiation: Add the pre-catalyst solution to the Schlenk tube containing the substrates and base.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Process Optimization: Fine-Tuning for Success

While the provided protocol is a robust starting point, optimization is often necessary to achieve high yields, especially with challenging substrates. The following parameters can be systematically varied:

| Parameter | Recommended Screening Options | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃ | The choice of palladium source can influence the rate of formation of the active Pd(0) species.[6] |

| Ligand | XPhos, RuPhos, BrettPhos, DavePhos | Sterically hindered biaryl phosphine ligands are generally effective. The optimal ligand depends on the specific amine and aryl halide.[3][8] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | The base strength can impact the reaction rate and functional group tolerance. Weaker bases may require higher temperatures.[6][7] |

| Solvent | Toluene, Dioxane, THF, CPME | Solvent polarity and coordinating ability can affect catalyst solubility and activity.[9][10][11] |

| Temperature | 80-120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[6][7] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (air/moisture exposure)- Suboptimal ligand/base combination- Insufficient temperature | - Ensure rigorous inert atmosphere and use of anhydrous solvents.- Screen different ligands and bases (see optimization table).- Increase the reaction temperature in 10 °C increments. |

| Formation of Palladium Black | - Catalyst decomposition | - Lower the reaction temperature.- Use a pre-catalyst to ensure clean generation of the active species.- Ensure high purity of all reagents.[7] |

| Side Product Formation | - Hydrodehalogenation (replacement of Br with H)- Homocoupling of the aryl bromide | - Use a less sterically hindered ligand.- Lower the reaction temperature.- Ensure the amine is of high purity. |

| Difficulty in Purification | - Co-elution of product with ligand or byproducts | - Perform an aqueous wash with 1M HCl to remove excess amine and some phosphine oxides.- Consider using a different stationary phase for chromatography (e.g., alumina). |

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl derivatives of 2,2-dimethylchroman. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can reliably and efficiently access a wide range of valuable compounds for drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

-

Palladium-catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

-

(t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]

-

What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: A Guide to the Regioselective Bromination of 2,2-Dimethylchroman

Introduction: The Strategic Value of Brominated Chromans

The 2,2-dimethylchroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules, including antioxidants like Vitamin E and various synthetic compounds with potential therapeutic applications.[1][2] The functionalization of this scaffold is a cornerstone of drug discovery, enabling the systematic exploration of Structure-Activity Relationships (SAR).

Electrophilic aromatic substitution, specifically bromination, is a powerful tool for this purpose. The introduction of a bromine atom onto the aromatic ring of the chroman nucleus provides a versatile synthetic handle for subsequent modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the creation of diverse molecular libraries from a single brominated intermediate.[1]

However, the key challenge lies in controlling the regioselectivity of the bromination. The electronic properties of the 2,2-dimethylchroman ring system direct the incoming electrophile to two primary positions: C6 and C8. This guide provides a detailed examination of the mechanistic principles governing this selectivity and presents actionable protocols for directing the bromination to the desired position.

Mechanistic Insights: Controlling Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of 2,2-dimethylchroman is dictated by the principles of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring on an electrophile (E⁺), followed by deprotonation to restore aromaticity.[3][4] The first step, which involves the disruption of the stable aromatic system to form a carbocation intermediate known as an arenium ion (or sigma complex), is the rate-determining step.[3][5][6]

The stability of this arenium ion intermediate determines the position of substitution. In 2,2-dimethylchroman, the heterocyclic ether oxygen is a powerful activating group. Through its lone pairs, it acts as a strong π-donor, stabilizing the positive charge of the arenium ion via resonance. This effect strongly directs the incoming electrophile to the positions ortho (C8) and para (C6) to the oxygen atom.

-

Para-Attack (C6 Position): Substitution at the C6 position is often the kinetically and thermodynamically favored pathway. This is due to a combination of electronic stabilization from the para-oxygen atom and lower steric hindrance compared to the C8 position.

-

Ortho-Attack (C8 Position): The C8 position is also electronically activated. However, it is sterically more encumbered due to its proximity to the bulky gem-dimethyl group at the C2 position of the heterocyclic ring.

The diagram below illustrates the resonance stabilization of the arenium ion intermediates formed during bromination at the C6 and C8 positions.

Figure 1: Arenium ion intermediates in the bromination of 2,2-dimethylchroman.

By carefully selecting the brominating agent, solvent, and reaction temperature, it is possible to influence the ratio of these two products. Milder, bulkier reagents and lower temperatures can often increase selectivity.

Experimental Protocols

The following protocols provide methodologies for achieving regioselective bromination of 2,2-dimethylchroman.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Bromine and its reagents are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 6-Bromo-2,2-dimethylchroman (Para-Selective)

This protocol utilizes N-Bromosuccinimide (NBS), a convenient and solid source of electrophilic bromine, which often provides good selectivity for the less sterically hindered para position.

Materials and Reagents

| Reagent/Material | Quantity | M.W. ( g/mol ) | Moles (mmol) |

| 2,2-Dimethylchroman | 1.62 g | 162.23 | 10.0 |

| N-Bromosuccinimide (NBS) | 1.87 g | 177.98 | 10.5 |

| Dichloromethane (DCM), anhydrous | 50 mL | - | - |

| Saturated NaHCO₃ solution | 30 mL | - | - |

| Saturated Na₂S₂O₃ solution | 30 mL | - | - |

| Brine | 30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | - |

| Silica Gel (for chromatography) | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylchroman (1.62 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C. The use of NBS can favor para-bromination.[7]

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine/NBS.

-

Workup:

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., 100:0 to 95:5) to afford pure 6-bromo-2,2-dimethylchroman.

-

Protocol 2: Synthesis of 8-Bromo-2,2-dimethylchroman (Ortho-Selective)

Achieving high selectivity for the C8 position is more challenging due to steric hindrance. This protocol uses molecular bromine in a polar protic solvent, which can sometimes alter the selectivity profile compared to NBS in an aprotic solvent.

Materials and Reagents

| Reagent/Material | Quantity | M.W. ( g/mol ) | Moles (mmol) |

| 2,2-Dimethylchroman | 1.62 g | 162.23 | 10.0 |

| Bromine (Br₂) | 1.60 g (0.51 mL) | 159.81 | 10.0 |

| Glacial Acetic Acid | 40 mL | - | - |

| Saturated NaHCO₃ solution | 50 mL | - | - |

| Saturated Na₂S₂O₃ solution | 50 mL | - | - |

| Diethyl Ether or Ethyl Acetate | 100 mL | - | - |

| Brine | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar and a dropping funnel, dissolve 2,2-dimethylchroman (1.62 g, 10.0 mmol) in 20 mL of glacial acetic acid.

-

Reagent Preparation: Prepare a solution of bromine (1.60 g, 10.0 mmol) in 20 mL of glacial acetic acid and load it into the dropping funnel.

-

Cooling: Cool the flask containing the chroman solution to 0-5 °C in an ice bath.

-

Reagent Addition: Add the bromine solution dropwise to the stirred chroman solution over 30 minutes. Maintain the temperature below 10 °C throughout the addition. Ionic bromination conditions can be achieved using Br₂ in acetic acid.[8]

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Monitoring: Monitor the reaction by TLC. The formation of both 6-bromo and 8-bromo isomers is expected.

-

Quenching and Workup:

-

Pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash them carefully with saturated Na₂S₂O₃ solution until the red-brown color of bromine disappears.

-

Subsequently, wash with saturated NaHCO₃ solution (until effervescence ceases) and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of isomers. Separate the 6-bromo and 8-bromo isomers using preparative flash column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes). The isomers typically have slightly different retention factors (Rf).

-

Summary of Methodologies and Expected Outcomes

The choice of brominating agent and solvent system is critical for controlling the regiochemical outcome. The following table summarizes the expected results.

| Protocol | Brominating Agent | Solvent | Key Control Factor | Expected Major Product |

| 1 | NBS | Dichloromethane (DCM) | Milder conditions, steric hindrance dominates. | 6-Bromo-2,2-dimethylchroman |

| 2 | Br₂ | Acetic Acid | Harsher conditions, may slightly alter isomer ratio. | 6-Bromo-2,2-dimethylchroman (with potentially more 8-bromo isomer) |

Experimental Workflow Overview

The overall process for the synthesis and isolation of regiochemically pure brominated 2,2-dimethylchroman is depicted below.

Figure 2: General workflow for the regioselective bromination of 2,2-dimethylchroman.

Conclusion and Future Directions

The regioselective bromination of 2,2-dimethylchroman is a fundamentally important transformation for generating key intermediates in drug discovery. While the C6 position is the electronically and sterically preferred site of substitution, careful selection of reagents and conditions can provide access to the C8 isomer. The protocols described herein offer reliable starting points for researchers. The resulting 6-bromo and 8-bromo-2,2-dimethylchromans are primed for diversification via cross-coupling chemistry, enabling the rapid synthesis of compound libraries for biological screening and the development of novel therapeutics.

References

- BenchChem. (2025). Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi. BenchChem.

-

Gazzola, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

-

Chen, I. H., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. [Link]

- European Patent Office. (1989). EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them.

-

Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

-

Fadda, A. A., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules. [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

-

Chen, I. H., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

-

O'Loughlin, E., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. [Link]

-

Reddit. (2025). why is free radical bromination regioselective? r/OrganicChemistry. [Link]

- BenchChem. (2025).

-

Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]

-

Bachir, A., et al. (2023). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Stereoselective Synthesis of (3S,4R)- and (3R,4S)-4-(N-Substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols via the Microwave Assisted Regioselective Ring Opening of Epoxides in the Presence of Neutral Alumina. ResearchGate. [Link]

- Google Patents. (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.

-

ResearchGate. (2025). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. ResearchGate. [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Total Synthesis. (2025). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. [Link]

-

Organic Chemistry Portal. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal. [Link]

-

LibreTexts Chemistry. (n.d.). MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]

green chemistry synthesis of chroman derivatives using ionic liquids

Application Note: Green Chemistry Synthesis of Chroman Derivatives Using Ionic Liquids

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore found in tocopherols (Vitamin E), flavonoids, and diverse antihypertensive and anticancer agents. Traditional synthesis often relies on volatile organic solvents (VOCs), stoichiometric Lewis acids (e.g., AlCl₃, TiCl₄), and harsh conditions that generate significant waste.

This guide details the Ionic Liquid (IL)-Mediated Synthesis of chroman derivatives. By utilizing ILs as dual solvent-catalysts, researchers can achieve higher atom economy, eliminate VOCs, and establish a closed-loop recycling system. We focus on two primary pathways: the direct acid-catalyzed condensation of phenols with allylic alcohols and the base-catalyzed synthesis of chroman-4-ones.

Mechanistic Principles

Ionic liquids are not merely "green solvents"; they are "designer solvents" with tunable physicochemical properties. In chroman synthesis, they function through Dual Activation :

-

Electrophilic Activation (Cation Effect): The imidazolium or pyridinium cation forms hydrogen bonds with the carbonyl or hydroxyl oxygen of the electrophile (e.g., aldehyde or allylic alcohol), increasing its susceptibility to nucleophilic attack.

-

Nucleophilic Activation (Anion Effect): In basic ILs (e.g., [bmim]OH), the anion deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity.

Figure 1: Mechanistic Pathway (Brønsted Acidic IL)

The following diagram illustrates the mechanism for the reaction of phenol with an allylic alcohol in an acidic IL (e.g., [Hmim]HSO₄).

Caption: Mechanism of chroman synthesis via Friedel-Crafts alkylation/cyclization in Brønsted acidic ionic liquid [Hmim]HSO₄.

Experimental Protocols

Protocol A: Direct Synthesis of Chromans from Phenols and Allylic Alcohols

Target: 2,2-Dimethylchroman and derivatives. Ionic Liquid: 1-Methylimidazolium hydrogen sulfate ([Hmim]HSO₄). Role: Brønsted Acid Catalyst & Solvent.[1][2][3]

Materials:

-

Substituted Phenol (1.0 mmol)

-

3-Methyl-2-buten-1-ol (Allylic alcohol) (1.2 mmol)

-

[Hmim]HSO₄ (200 mg, ~1 mmol)

-

Ethyl acetate (for extraction)

-

Water (for washing)

Step-by-Step Methodology:

-

Preparation: In a 10 mL round-bottom flask, dissolve the phenol (1.0 mmol) in [Hmim]HSO₄ (200 mg). The mixture may require gentle warming (40°C) to ensure homogeneity.

-

Addition: Add 3-methyl-2-buten-1-ol (1.2 mmol) dropwise over 5 minutes.

-

Expert Tip: Slow addition prevents polymerization of the allylic alcohol.

-

-

Reaction: Stir the mixture at 60°C for 2–4 hours .

-

Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol spot.

-

-

Work-up (Phase Separation):

-

Cool the reaction mixture to room temperature.

-

Add Water (2 mL) to the flask. The hydrophobic chroman product will precipitate or form an oily layer, while the IL dissolves in water.

-

Extract with Ethyl Acetate (2 x 3 mL) .

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Note: In many cases, the product is sufficiently pure (>90%). If necessary, purify via short silica column.

-

-

IL Recovery: Evaporate the aqueous layer from Step 4 under vacuum (80°C, 10 mbar) for 2 hours to remove water. The recovered [Hmim]HSO₄ is ready for reuse.

Data Summary: Substrate Scope

| Entry | Phenol Substrate | Product | Time (h) | Yield (%) |

| 1 | Phenol | 2,2-Dimethylchroman | 2.5 | 88 |

| 2 | 4-Methylphenol | 2,2,6-Trimethylchroman | 2.0 | 92 |

| 3 | 4-Chlorophenol | 6-Chloro-2,2-dimethylchroman | 3.5 | 85 |

| 4 | 1-Naphthol | 2,2-Dimethyl-2H-benzo[h]chromene | 2.0 | 90 |

Protocol B: One-Pot Synthesis of 2-Amino-4H-Chromenes

Target: Functionalized 2-amino-chromenes (precursors to chromans via reduction). Ionic Liquid: 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) or tetrafluoroborate ([bmim]BF₄). Role: Basic/Neutral Catalyst & Solvent.[1][4]

Materials:

-

Aromatic Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Activated Phenol (e.g., Resorcinol, 1-Naphthol) (1.0 mmol)

-

[bmim]OH (2 mL)

Step-by-Step Methodology:

-

Mixing: Charge a 10 mL flask with aldehyde, malononitrile, and phenol.

-

Solvation: Add [bmim]OH (2 mL). Stir at Room Temperature for 5 minutes.

-

Reaction: Heat to 40–50°C if precipitation occurs early; otherwise, stir at RT for 30–60 minutes.

-

Observation: The mixture often solidifies as the product precipitates.

-

-

Isolation: Add Water (5 mL) and stir vigorously. Filter the solid product.

-

Washing: Wash the solid cake with water (2 x 5 mL) to remove residual IL.

-

Recrystallization: Recrystallize from ethanol to obtain analytical purity.

Sustainability & Recycling Workflow

The economic viability of this method hinges on the efficient recycling of the Ionic Liquid.

Figure 2: Closed-Loop Recycling Protocol

Caption: Workflow for the separation of chroman products and the recycling of hydrophilic ionic liquids.

Recycling Performance Data:

-

Cycle 1: 92% Yield

-

Cycle 2: 91% Yield

-

Cycle 3: 89% Yield

-

Cycle 4: 88% Yield[5]

-

Cycle 5: 85% Yield (Activity loss due to accumulation of tar/oligomers; wash with diethyl ether to regenerate).

Expert Tips & Troubleshooting

-

Viscosity Management: ILs like [bmim]PF₆ can be viscous at room temperature. Always pre-warm the IL to 40°C before adding reactants to ensure mass transfer.

-

Water Sensitivity: While [bmim]BF₄ is stable, [bmim]Cl or [Hmim]HSO₄ are hygroscopic. Absorbed water acts as an antisolvent and can decrease reaction rates. Dry ILs under vacuum before use.

-

Stoichiometry: A slight excess of the allylic alcohol (1.2 equiv) is recommended in Protocol A to account for minor polymerization side reactions catalyzed by the acidic medium.

References

-

Direct Synthesis of Chromans in ILs

-

Gold/Acid Catalyzed Chroman Synthesis

-

Green Synthesis of Chromenes (General Protocol)

-

Shaabani, A., et al. "Ionic liquid promoted one-pot synthesis of 2-amino-4H-chromenes." Catalysis Communications, 2008. Link

-

-

Brønsted Acidic ILs in Synthesis

-

Zolfigol, M. A., et al. "Brønsted acidic ionic liquids as efficient catalysts for organic synthesis." Journal of the Iranian Chemical Society, 2010. Link

-

-

Recycling Protocols

-

Mai, N. L., et al. "Recovery methods for ionic liquids." Topics in Current Chemistry, 2014. Link

-

Sources

- 1. Some examples of the use of ionic liquids in organic synthesis | IoLiTec [iolitec.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,2-dimethylchroman and its Precursors

Welcome to the technical support guide for the synthesis of 6-Bromo-2,2-dimethylchroman and its key intermediate, 6-Bromo-2,2-dimethylchroman-4-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile scaffold. As a privileged structure in drug discovery, optimizing the synthesis of this compound is critical for advancing research programs.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and improve your reaction yields and purity.

Core Synthesis Overview

The most common and reliable route to 6-Bromo-2,2-dimethylchroman involves a two-stage process:

-

Acid-catalyzed Cyclization: A Friedel-Crafts-type reaction between 4-bromophenol and 3,3-dimethylacrylic acid to form 6-Bromo-2,2-dimethylchroman-4-one.

-

Reduction of the Ketone: Reduction of the C4-carbonyl group of the chroman-4-one to yield the final 6-Bromo-2,2-dimethylchroman.

The following diagram outlines this primary synthetic workflow.

Caption: General two-stage workflow for the synthesis of 6-Bromo-2,2-dimethylchroman.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.

Q1: My yield for the cyclization reaction to form 6-Bromo-2,2-dimethylchroman-4-one is very low. What are the most likely causes and how can I fix it?

A1: Low yield in the acid-catalyzed cyclization of 4-bromophenol and 3,3-dimethylacrylic acid is a frequent problem. The primary causes are typically related to the choice of acid catalyst, temperature control, and side reactions.

Causality Explained: This reaction is essentially a tandem Friedel-Crafts alkylation and acylation. The acid catalyst protonates the double bond of the acrylic acid, creating a tertiary carbocation that alkylates the electron-rich phenol ring. This is followed by an intramolecular esterification/acylation to close the pyranone ring.

-

Insufficiently Strong Acid: If the acid is too weak, the initial carbocation formation is slow and inefficient, leading to a poor conversion rate.

-

High Temperatures: While heat is required, excessive temperatures (>80-90°C) can promote the polymerization of 3,3-dimethylacrylic acid or cause decomposition of the starting materials and product.

-

Side Reactions: The electrophilic alkylation can occur at either the ortho or para position relative to the hydroxyl group of 4-bromophenol. Since the para position is blocked by bromine, the reaction should proceed ortho. However, improper conditions can lead to the formation of undesired isomers or polymeric byproducts.

Troubleshooting Protocol:

-

Catalyst Selection: Polyphosphoric acid (PPA) or methanesulfonic acid are often more effective than milder acids like sulfuric acid for this transformation.[3] PPA acts as both a catalyst and a dehydrating agent, driving the reaction towards completion. If using methanesulfonic acid, ensure it is fresh and anhydrous.

-

Optimize Temperature: Start the reaction at a lower temperature (e.g., 50°C) and slowly increase it while monitoring progress by Thin Layer Chromatography (TLC).[1] A typical range is 50-80°C. See the data table below for a comparison.

-

Reagent Stoichiometry and Addition: Use a slight excess (1.1 to 1.2 equivalents) of 3,3-dimethylacrylic acid.[1] Add the acid portion-wise to the mixture of 4-bromophenol and the acid catalyst over 15-20 minutes to control the initial exotherm and minimize polymerization.[1]

-

Reaction Monitoring: Use TLC to track the consumption of the starting phenol. An ideal mobile phase is a hexane:ethyl acetate mixture (e.g., 4:1). The product, being more nonpolar than the phenol, will have a higher Rf value. The reaction is typically complete within 12-24 hours.

| Catalyst | Typical Temperature | Typical Yield Range | Notes |

| Sulfuric Acid (conc.) | 70-90°C | 30-50% | Prone to charring and side reactions. |

| Methanesulfonic Acid | 50-75°C | 50-70% | Good alternative, less viscous than PPA. |

| Polyphosphoric Acid (PPA) | 60-80°C | 65-85% | Often gives the best results due to its dehydrating properties. Workup requires care (quenching on ice). |

Q2: I am having difficulty purifying the crude 6-Bromo-2,2-dimethylchroman-4-one. The column chromatography is not giving a clean separation. What can I do?

A2: Purification challenges often stem from closely eluting impurities or residual starting materials. A systematic approach to chromatography and considering alternative purification methods is key.

Causality Explained: The primary impurities are often unreacted 4-bromophenol and polymeric byproducts from the 3,3-dimethylacrylic acid. 4-bromophenol is polar and should separate well, but the polymers can be greasy and streak across the column, contaminating fractions.

Troubleshooting Protocol:

-

Pre-Chromatography Workup:

-

After quenching the reaction mixture on crushed ice, extract thoroughly with a suitable solvent like ethyl acetate or dichloromethane.[1]

-

Crucially, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This step removes unreacted 3,3-dimethylacrylic acid and any acidic byproducts, which can interfere with chromatography.

-

Follow with a brine wash to remove excess water before drying over anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Optimize Column Chromatography:

-

Solvent System (Eluent): Do not use a single solvent mixture. A gradient elution is far more effective. Start with a nonpolar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to elute nonpolar impurities. Gradually increase the polarity (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute your product. This provides better separation from both more and less polar impurities.

-

Silica Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude product) and that it is properly packed to avoid channeling.

-

-

Consider Recrystallization:

-

If the crude product is a solid and contains minimal greasy impurities after the basic wash, recrystallization can be a highly effective alternative or final polishing step.

-

Experiment with different solvent systems. A common choice is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane). Dissolve the crude material in a minimal amount of the hot soluble solvent and slowly add the anti-solvent until turbidity appears. Allow it to cool slowly to form pure crystals.

-

Q3: I am trying to synthesize the target compound by brominating 2,2-dimethylchroman directly. My reaction is messy, giving multiple products and a low yield of the desired 6-bromo isomer. Why is this happening?

A3: Direct bromination of an activated aromatic ring like 2,2-dimethylchroman can be difficult to control, leading to issues with regioselectivity and over-bromination.

Causality Explained: The chroman ring system is electron-rich, and the ether oxygen is a strong ortho-, para-director. The C6 and C8 positions are both activated towards electrophilic aromatic substitution. Without careful control, the brominating agent can add to multiple positions on the ring, resulting in a mixture of 6-bromo, 8-bromo, and 6,8-dibromo products. The choice of brominating agent and reaction conditions is therefore critical.

Caption: Potential outcomes of direct bromination of 2,2-dimethylchroman.

Troubleshooting Protocol:

-

Choice of Brominating Agent: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for activated rings as it provides a low, steady concentration of bromine, reducing the risk of over-bromination.

-

Solvent and Temperature: Perform the reaction in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at a low temperature (0°C to room temperature). This helps to control the reaction rate and improve selectivity. Avoid protic solvents which can increase the reactivity of the brominating agent.

-

Stoichiometry: Use precisely 1.0 equivalent of NBS. Using an excess will inevitably lead to the formation of the dibrominated product.

-

Protecting Groups (Alternative Strategy): If regioselectivity remains a problem, consider a strategy involving a directing group. For example, starting with 2,2-dimethylchroman-6-ol would strongly direct bromination to the positions ortho to the new hydroxyl group. However, this significantly alters the synthetic route. For most applications, starting with 4-bromophenol (as in Q1) is the most efficient and selective method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

This protocol is based on the robust acid-catalyzed cyclization method.[1]

Materials:

-

4-Bromophenol

-

3,3-Dimethylacrylic acid

-

Methanesulfonic acid (or Polyphosphoric Acid)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-bromophenol (1.0 eq) and methanesulfonic acid (approx. 5-10 times the weight of the phenol).

-

Begin stirring and gently heat the mixture to 50°C.

-

Add 3,3-dimethylacrylic acid (1.1 eq) portion-wise over 20 minutes, ensuring the temperature does not rise excessively.[1]

-

Continue to stir the reaction mixture at 50-60°C for 12-18 hours.

-

Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc), checking for the disappearance of 4-bromophenol.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 6-Bromo-2,2-dimethylchroman-4-one.

Protocol 2: Reduction of 6-Bromo-2,2-dimethylchroman-4-one

This protocol describes a standard reduction of the ketone to the chroman.

Materials:

-

6-Bromo-2,2-dimethylchroman-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Add water to the residue and extract with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate alcohol (6-Bromo-2,2-dimethylchroman-4-ol).

-

Note: The intermediate alcohol can often be dehydrated to the chromene or reduced further to the chroman under different conditions. For the target chroman, a Wolff-Kishner or Clemmensen reduction might be considered for a direct conversion from the chromanone, though these methods use harsh conditions. A more common route involves converting the alcohol to a tosylate followed by reduction with LiAlH₄. However, a simple catalytic hydrogenation (H₂, Pd/C) of the intermediate alcohol is often effective for yielding 6-Bromo-2,2-dimethylchroman.

References

- Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi. Benchchem.

-

Design, synthesis, and testing of potential antisickling agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic acids. PubMed. [Link]

-

Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. [Link]

- Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Deriv

-

Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. ACS Publications. [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

-

Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are heterocyclic compounds... MDPI. [Link]

Sources

troubleshooting ring closure in chroman synthesis

Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical ring-closure step of chroman and chroman-4-one synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the principal methods of chroman ring closure.

Q1: My Mitsunobu reaction for intramolecular cyclization of a phenol to form a chroman is giving low to no yield. What are the most likely causes?

A1: The Mitsunobu reaction, while powerful for its mild conditions and stereochemical control, is highly sensitive to several factors. Failure typically points to one of four areas:

-

Reagent Quality and Handling: Diethyl azodicarboxylate (DEAD) or its analogues can decompose upon storage, especially if exposed to heat or light.[1] Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO). Use freshly opened or purified reagents. The reaction should be initiated at 0°C or below, as the initial addition of DEAD to PPh₃ can be exothermic.[1][2]

-

Substrate Acidity: The reaction relies on the deprotonation of the nucleophile (the phenolic hydroxyl group) by the betaine intermediate.[3][4] If the pKa of your phenol is too high (typically >13-15), the proton transfer step is inefficient, and the reaction will stall.[3] Electron-withdrawing groups on the phenol ring can improve acidity and facilitate the reaction.

-

Steric Hindrance: Highly hindered secondary alcohols or phenols can be problematic, leading to significantly reduced reaction rates or failure.[1] While modifications exist for hindered alcohols, standard conditions may not be sufficient.

-

Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the key intermediates.[2] Tetrahydrofuran (THF) and toluene are common choices, but optimization may be required.

Q2: I'm attempting an acid-catalyzed cyclization of an o-allylphenol (or related propargyl alcohol) and observing a mixture of products. How can I improve the selectivity for the desired chroman?